Cas no 706809-58-7 (2-(3,5-difluorophenoxy)ethyl(methyl)amine)
2-(3,5-Difluorophenoxy)ethyl(methyl)amine is a fluorinated phenoxyethylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluorinated aromatic ring, enhancing its metabolic stability and lipophilicity, which may improve bioavailability in drug development. The ethylamine linker with a methyl substituent offers versatility for further functionalization, making it a valuable intermediate in synthetic chemistry. The presence of fluorine atoms can influence binding affinity and selectivity in bioactive molecules. This compound is particularly useful in the design of CNS-targeting agents or enzyme inhibitors due to its balanced polarity and steric profile. Proper handling is required due to its amine functionality.
706809-58-7 structure
Product Name:2-(3,5-difluorophenoxy)ethyl(methyl)amine
CAS No:706809-58-7
MF:C9H11F2NO
MW:187.186549425125
MDL:MFCD17216225
CID:557694
PubChem ID:45091395
Update Time:2025-10-17
2-(3,5-difluorophenoxy)ethyl(methyl)amine Chemical and Physical Properties
Names and Identifiers
-
- Ethanamine,2-(3,5-difluorophenoxy)-N-methyl-
- Ethanamine, 2-(3,5-difluorophenoxy)-N-methyl- (9CI)
- 2-(3,5-difluorophenoxy)ethyl(methyl)amine
- AKOS012078609
- 706809-58-7
- [2-(3,5-DIFLUOROPHENOXY)ETHYL](METHYL)AMINE
- DTGDWNSQLOQDIQ-UHFFFAOYSA-N
- SCHEMBL3922120
- [2-(3,5-difluoro-phenoxy)-ethyl]-methyl-amine
- 2-(3,5-difluorophenoxy)-N-methylethanamine
- A1-05626
- EN300-242654
-
- MDL: MFCD17216225
- Inchi: 1S/C9H11F2NO/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6,12H,2-3H2,1H3
- InChI Key: DTGDWNSQLOQDIQ-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1)OCCNC)F
Computed Properties
- Exact Mass: 187.08093
- Monoisotopic Mass: 187.08087030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- PSA: 21.26
2-(3,5-difluorophenoxy)ethyl(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-242654-1g |
[2-(3,5-difluorophenoxy)ethyl](methyl)amine |
706809-58-7 | 1g |
$414.0 | 2023-09-15 | ||
| Enamine | EN300-242654-5g |
[2-(3,5-difluorophenoxy)ethyl](methyl)amine |
706809-58-7 | 5g |
$1199.0 | 2023-09-15 | ||
| Enamine | EN300-242654-10g |
[2-(3,5-difluorophenoxy)ethyl](methyl)amine |
706809-58-7 | 10g |
$1778.0 | 2023-09-15 | ||
| Enamine | EN300-242654-0.05g |
[2-(3,5-difluorophenoxy)ethyl](methyl)amine |
706809-58-7 | 95% | 0.05g |
$348.0 | 2024-06-19 | |
| Enamine | EN300-242654-0.1g |
[2-(3,5-difluorophenoxy)ethyl](methyl)amine |
706809-58-7 | 95% | 0.1g |
$364.0 | 2024-06-19 | |
| Enamine | EN300-242654-0.25g |
[2-(3,5-difluorophenoxy)ethyl](methyl)amine |
706809-58-7 | 95% | 0.25g |
$381.0 | 2024-06-19 | |
| Enamine | EN300-242654-0.5g |
[2-(3,5-difluorophenoxy)ethyl](methyl)amine |
706809-58-7 | 95% | 0.5g |
$397.0 | 2024-06-19 | |
| Enamine | EN300-242654-1.0g |
[2-(3,5-difluorophenoxy)ethyl](methyl)amine |
706809-58-7 | 95% | 1.0g |
$414.0 | 2024-06-19 | |
| Enamine | EN300-242654-2.5g |
[2-(3,5-difluorophenoxy)ethyl](methyl)amine |
706809-58-7 | 95% | 2.5g |
$810.0 | 2024-06-19 | |
| Enamine | EN300-242654-5.0g |
[2-(3,5-difluorophenoxy)ethyl](methyl)amine |
706809-58-7 | 95% | 5.0g |
$1199.0 | 2024-06-19 |
2-(3,5-difluorophenoxy)ethyl(methyl)amine Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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